
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group, a dimethylamine group, and a pyridinyl group
Métodos De Preparación
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Dimethylation: The dimethylamine group can be introduced via reductive amination or direct alkylation using dimethylamine and suitable alkylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives may be used in the development of new materials or as intermediates in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Comparación Con Compuestos Similares
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine can be compared with other kinase inhibitors such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Sorafenib: A multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct binding properties and selectivity profiles compared to other kinase inhibitors.
Propiedades
Número CAS |
823795-52-4 |
|---|---|
Fórmula molecular |
C17H15FN4 |
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-N,N-dimethyl-5-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C17H15FN4/c1-22(2)17-14(12-6-5-9-19-10-12)11-20-16(21-17)13-7-3-4-8-15(13)18/h3-11H,1-2H3 |
Clave InChI |
YNYBJCYJQHCLQC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC=C1C2=CN=CC=C2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
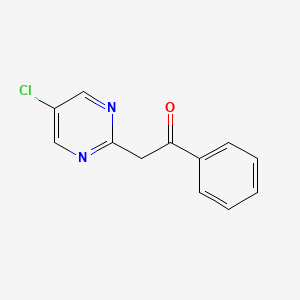
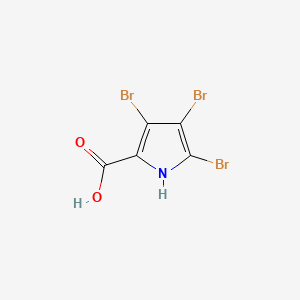

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

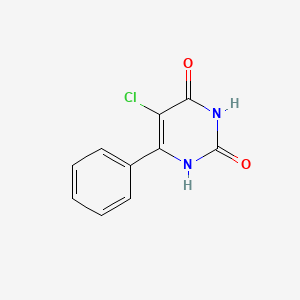
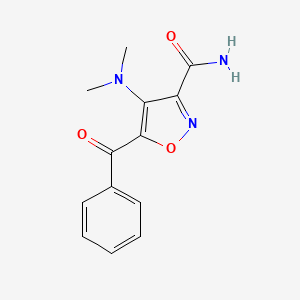
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
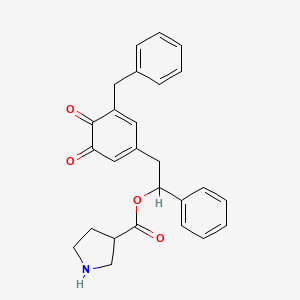
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
